molecular formula C23H22Cl2N2O2 B2753567 1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole CAS No. 477711-55-0

1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole

Cat. No.: B2753567
CAS No.: 477711-55-0
M. Wt: 429.34
InChI Key: TURNDUFZVMTZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its potential biological and pharmacological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it could act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanone: Similar structure with an ethanone group instead of methanone.

    Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]propanone: Contains a propanone group.

Uniqueness

1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole is unique due to its specific substitution pattern and the presence of the cyclohexyl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O2/c24-19-9-6-18(21(25)14-19)15-29-20-10-7-16(8-11-20)22-12-13-27(26-22)23(28)17-4-2-1-3-5-17/h6-14,17H,1-5,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURNDUFZVMTZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.